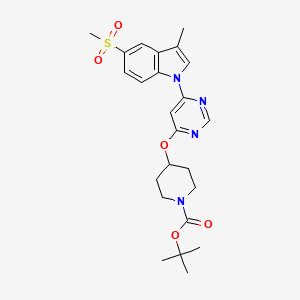
tert-butyl 4-((6-(3-methyl-5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-((6-(3-methyl-5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate is an organic compound with a complex structure that includes a tert-butyl ester, an indole moiety, and a pyrimidine ring
Preparation Methods
The synthesis of tert-butyl 4-((6-(3-methyl-5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate involves multiple steps, typically starting with the preparation of the indole and pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The indole moiety can undergo electrophilic substitution reactions, leading to the formation of various substituted indole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Scientific Research Applications
Tert-butyl 4-((6-(3-methyl-5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrimidine moieties play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds include other tert-butyl esters and indole derivatives. Compared to these compounds, tert-butyl 4-((6-(3-methyl-5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- Tert-butyl 4-((6-(3-methyl-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate
- Tert-butyl 4-((6-(5-methylsulfonyl-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate .
Properties
Molecular Formula |
C24H30N4O5S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
tert-butyl 4-[6-(3-methyl-5-methylsulfonylindol-1-yl)pyrimidin-4-yl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C24H30N4O5S/c1-16-14-28(20-7-6-18(12-19(16)20)34(5,30)31)21-13-22(26-15-25-21)32-17-8-10-27(11-9-17)23(29)33-24(2,3)4/h6-7,12-15,17H,8-11H2,1-5H3 |
InChI Key |
BSFZLLKGYNMYGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C=C(C=C2)S(=O)(=O)C)C3=CC(=NC=N3)OC4CCN(CC4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


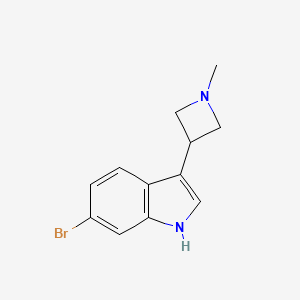
![2-amino-6-bromo-4-methyl-8-(tetrahydrofuran-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13925206.png)
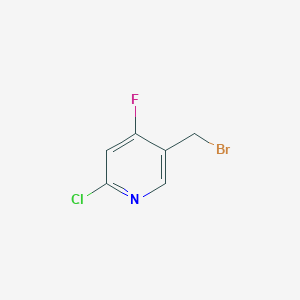
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B13925213.png)
![5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane](/img/structure/B13925216.png)
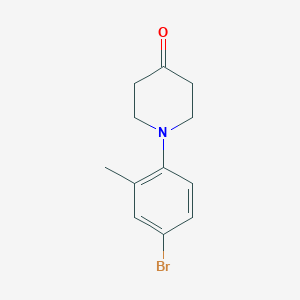
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13925229.png)
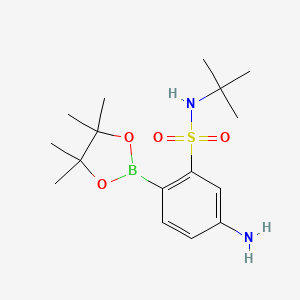

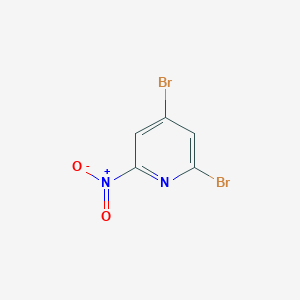
![2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one](/img/structure/B13925250.png)
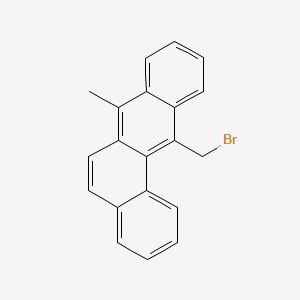

![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 10-iodo-2-oxo-, phenylmethyl ester](/img/structure/B13925280.png)
